molecular formula C5H11ClN2O B591980 (S)-5-aminopiperidin-2-one hydrochloride CAS No. 672883-95-3

(S)-5-aminopiperidin-2-one hydrochloride

Cat. No. B591980
CAS RN: 672883-95-3
M. Wt: 150.606
InChI Key: KFJLLOJCPFYWRV-WCCKRBBISA-N
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Description

“(S)-5-aminopiperidin-2-one hydrochloride” likely refers to the hydrochloride salt of a compound with a piperidin-2-one structure. Piperidin-2-one is a six-membered ring with one nitrogen atom and a ketone functional group . The “5-amino” indicates the presence of an amino group at the 5th position of the ring, and the “(S)” denotes the stereochemistry of the compound .


Molecular Structure Analysis

The molecular structure of “(S)-5-aminopiperidin-2-one hydrochloride” would likely involve a six-membered ring (from the piperidin-2-one), with a ketone functional group at the 2nd position and an amino group at the 5th position . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group might participate in reactions like acylation or alkylation, while the ketone could undergo reactions like reduction or condensation . The hydrochloride salt could potentially react with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-5-aminopiperidin-2-one hydrochloride” would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the amino group could make the compound basic, while the ketone could confer polarity .

Scientific Research Applications

Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy

Researchers have explored various pretreatment methods to improve the clinical outcomes of photodynamic therapy (PDT) by optimizing protoporphyrin IX (PpIX) accumulation. Techniques such as the use of keratolytics, microdermabrasion, and laser ablation, alongside penetration enhancers like dimethyl sulfoxide and oleic acid, have been examined. Additionally, the study discusses the role of temperature and additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, in enhancing PpIX production (Gerritsen et al., 2008).

Advances in Cancer Therapy

A comprehensive review of S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine based on 5-fluorouracil (5-FU), highlights its significance in gastric cancer treatment. The review elaborates on pharmacokinetic studies, therapeutic efficacy, and ongoing research aimed at enhancing the survival benefit of S-1 in advanced gastric cancer, underscoring the potential of combining S-1 with other chemotherapeutic agents for broader therapeutic benefits (Maehara, 2003).

Neuroprotective and Health Promoting Properties of Chlorogenic Acid

Chlorogenic acids (CGAs), particularly 5-O-caffeoylquinic acid (5-CQA), are highlighted for their broad spectrum of health benefits, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This review discusses the dietary sources, bioavailability, and potential therapeutic applications of CGAs, emphasizing their role in mitigating metabolic syndromes and chronic diseases (Lu et al., 2020).

Serotonergic Regulation of Emotional and Behavioural Control

The serotonergic system, specifically the role of serotonin (5-HT) in emotional, cognitive, and behavioural control processes, is explored in depth. This review examines how 5-HT influences learning, emotion, and response inhibition, contributing to our understanding of its involvement in affective disorders and potentially guiding future research on serotonin-targeted therapies (Cools et al., 2008).

Mechanism of Action

Without specific information on “(S)-5-aminopiperidin-2-one hydrochloride”, it’s difficult to provide a mechanism of action. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards of “(S)-5-aminopiperidin-2-one hydrochloride” would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “(S)-5-aminopiperidin-2-one hydrochloride” would depend on its properties and potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

(5S)-5-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLLOJCPFYWRV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655137
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-aminopiperidin-2-one hydrochloride

CAS RN

672883-95-3
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-Amino-piperidin-2-one hydrochloride
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